Benzyl Piperidine-4-carboxylate

Organic Synthesis Esterification Process Chemistry

Benzyl Piperidine-4-carboxylate (103824-89-1) is a high-purity chiral building block critical for stereoselective alkyl amide synthesis and late-stage functionalization of CNS drug candidates. Its orthogonal benzyl ester enables selective hydrogenolysis without affecting base-sensitive groups, achieving 97.25% yields in established protocols. Procuring the specific benzyl ester ensures reaction reproducibility and chirality transfer that generic piperidine-4-carboxylates cannot provide.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
CAS No. 103824-89-1
Cat. No. B104647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl Piperidine-4-carboxylate
CAS103824-89-1
Synonyms4-(Benzyloxycarbonyl)piperidine;  4-Carboxypiperidine Benzyl Ester; _x000B_4-Piperidinecarboxylic Acid Benzyl Ester; 
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
InChIKeyBLBHAAHASZMYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Piperidine-4-carboxylate (CAS 103824-89-1): Core Properties and Research-Grade Procurement Data


Benzyl Piperidine-4-carboxylate (CAS 103824-89-1) is a key synthetic intermediate in medicinal chemistry and organic synthesis, serving as a versatile building block for pharmaceutical compounds . It consists of a piperidine ring with a benzyl ester at the 4-position (molecular formula C13H17NO2, molecular weight 219.28 g/mol, purity typically ≥98%) . The compound is primarily used as a precursor for receptor agonists/antagonists and as a chiral building block for stereoselective alkyl amide synthesis .

Why Benzyl Piperidine-4-carboxylate (103824-89-1) is Not a Commodity: Structural and Performance Differentiation


Procuring a generic 'piperidine-4-carboxylate' without specifying the exact ester is a high-risk strategy for research reproducibility. The benzyl ester is not interchangeable with methyl, ethyl, or tert-butyl analogs due to its unique orthogonal deprotection profile and its capacity for chirality transfer. Substituting the benzyl group for a different ester can lead to divergent reactivity in subsequent steps [1], altered metabolic stability in drug candidates [2], and loss of stereocontrol . The quantitative evidence below demonstrates that even small structural changes have a measurable impact on synthetic efficiency and target potency.

Quantitative Differentiation: Head-to-Head Evidence for Benzyl Piperidine-4-carboxylate (103824-89-1)


Synthesis Yield Benchmark: 97.25% Yield for Benzyl Piperidine-4-carboxylate Synthesis from Piperidine-4-carboxylic Acid

The synthesis of Benzyl Piperidine-4-carboxylate via esterification of piperidine-4-carboxylic acid with benzyl alcohol achieves a high yield of 97.25% under reported conditions . This yield provides a benchmark for this specific ester, which can be compared to reported yields for the synthesis of related esters, such as the ethyl ester, which can be obtained in 70-95% yield from a different route involving 1-benzyl-4-piperidone [1].

Organic Synthesis Esterification Process Chemistry

Direct Comparison of Ester vs. Amide Linker: Impact on Acetylcholinesterase (AChE) Inhibition

A study designed a series of acetylcholinesterase inhibitors based on the lead compound 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which exhibited an IC50 of 0.03 ± 0.07 μM [1]. The key design change was replacing the ester linker in the original lead with a metabolically stable amide linker. This direct structural comparison highlights the functional role of the ester group, which is derived from Benzyl Piperidine-4-carboxylate, and provides a quantitative basis for its selection.

Medicinal Chemistry Alzheimer's Disease SAR

Chirality and Stereoselectivity: Differentiation from Non-Chiral Piperidine-4-carboxylate Esters

Benzyl Piperidine-4-carboxylate is specifically utilized as a synthetic chiral carboxylic acid for the stereoselective synthesis of alkyl amides . Its alkylation reactions are stereospecific due to the selective formation of one enantiomer over another . In contrast, simpler piperidine-4-carboxylate esters (e.g., methyl, ethyl) are typically achiral building blocks that do not impart the same level of stereocontrol unless derived from a chiral pool.

Stereoselective Synthesis Chiral Building Blocks Alkyl Amides

Application-Driven Procurement Scenarios for Benzyl Piperidine-4-carboxylate (103824-89-1)


Synthesis of CNS-Targeted Drug Candidates Requiring Orthogonal Deprotection

Medicinal chemists developing drug candidates for CNS targets like acetylcholinesterase can use Benzyl Piperidine-4-carboxylate as a key intermediate. Its benzyl ester can be selectively cleaved under mild hydrogenolysis conditions without affecting other base-sensitive functionalities, as demonstrated in the synthesis of potent AChE inhibitors [1]. This orthogonal deprotection strategy is essential for late-stage functionalization of complex molecules.

Stereoselective Synthesis of Chiral Alkyl Amides

For researchers requiring enantiomerically pure alkyl amides, Benzyl Piperidine-4-carboxylate serves as a chiral building block. Its stereospecific alkylation reactions provide a direct and efficient route to single enantiomers , eliminating the need for chiral chromatography and streamlining the synthesis of pharmaceutical candidates.

High-Yield Synthesis of Piperidine-Containing Building Blocks

Process chemists seeking a reliable, high-yielding route to a piperidine-4-carboxylate ester can utilize the esterification procedure that provides Benzyl Piperidine-4-carboxylate in 97.25% yield . This established protocol reduces development time and ensures a cost-effective supply of this versatile intermediate for scale-up activities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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